Caprooyl Tetrapeptide-3 acetate

Descripción

Propiedades

IUPAC Name |

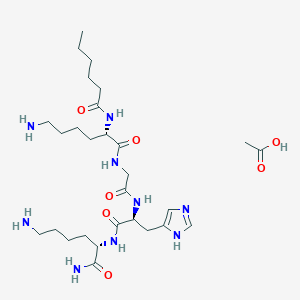

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAVFMYNDSZDNL-OCIDDWSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N9O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Formulating Caprooyl Tetrapeptide-3 in Liposomal Delivery Systems

Abstract & Rationale

Caprooyl Tetrapeptide-3 (CT-3) is a biomimetic lipopeptide designed to reinforce the Dermal-Epidermal Junction (DEJ).[1] By mimicking Hepatocyte Growth Factor (HGF) signaling, it stimulates the synthesis of Laminin-332 (Laminin-5), Collagen VII, and Fibronectin. While the caprooyl (C6 fatty acid) tail confers some lipophilicity to the hydrophilic KGHK peptide sequence, skin permeation remains a rate-limiting step for efficacy.

This guide details the encapsulation of CT-3 into Elastic Liposomes (Transfersomes) or Rigid Liposomes , depending on the target release profile. Liposomal delivery protects the peptide from epidermal proteases and enhances penetration through the stratum corneum via vesicle deformability or fusion.

Mechanism of Action & Target Site

Understanding the biological target is critical for designing the carrier. CT-3 targets the DEJ to improve skin cohesion.[1][2][3][4] The delivery system must therefore penetrate the Stratum Corneum and release the payload at the basal layer of the epidermis.

Figure 1: Mechanism of Action for Caprooyl Tetrapeptide-3. The liposomal carrier facilitates transit through the Stratum Corneum to reach viable cells at the DEJ.

Pre-Formulation Data & Material Selection

Physicochemical Profile

-

Molecule: Caprooyl-Lys-Gly-His-Lys (Caprooyl-KGHK).

-

Molecular Weight: ~554 Da.[5]

-

Solubility: Amphiphilic.[6] The lysine-rich head is hydrophilic; the caprooyl tail is lipophilic.

-

Isoelectric Point (pI): Basic (due to Lys/His residues). Positive charge at neutral pH.

Lipid Selection Strategy

The choice of lipid dictates the "stiffness" of the liposome.

| Component | Role | Recommended Material |

| Bulk Lipid | Forms the bilayer. | HSPC (Hydrogenated Soy PC) for rigid, stable vesicles ( |

| Stabilizer | Modulates membrane fluidity; prevents leakage. | Cholesterol (Sheep wool or synthetic). |

| Edge Activator (Optional) | Increases vesicle deformability for skin penetration. | Sodium Cholate or Tween 80 (creates "Transfersomes"). |

| Stealth Agent (Optional) | Prevents aggregation; steric stabilization. | DSPE-PEG2000 . |

Protocol: Thin Film Hydration (Bilayer Integration)

Rationale: Since CT-3 is amphiphilic, the most stable formulation involves anchoring the caprooyl tail into the lipid bilayer during film formation, rather than trapping it passively in the aqueous core.

Materials Required[1][2][3][8][9][10][11][12][13][14][15]

-

Caprooyl Tetrapeptide-3 (Lyophilized powder). Note: If using commercial liquid premix, see Section 4.1 Note.

-

HSPC (Lipoid S 100-3).

-

Solvents: Chloroform (CHCl

), Methanol (MeOH).[9][10] -

Hydration Media: PBS (pH 7.4).[10]

Step-by-Step Methodology

1. Preparation of Stock Solutions

-

Lipid Stock: Dissolve HSPC and Cholesterol (Molar Ratio 70:30) in Chloroform at 20 mg/mL.

-

Peptide Stock: Dissolve CT-3 in Methanol at 2 mg/mL. Causality: Methanol is miscible with Chloroform and solubilizes the peptide, allowing homogeneous mixing.

2. Film Formation

-

Combine Lipid Stock and Peptide Stock in a round-bottom flask.

-

Target Ratio: Lipid:Peptide = 20:1 (w/w).

-

Evaporation: Attach to a Rotary Evaporator.

-

Critical Step: Continue drying under high vacuum (or nitrogen stream) for at least 4 hours to remove trace solvents.[9] Residual chloroform destabilizes bilayers and is toxic.

3. Hydration

-

Pre-heat PBS buffer to 60°C (must be

of HSPC). -

Add buffer to the dried film.[10]

-

Rotate at 60°C for 45-60 minutes without vacuum.

-

Observation: The film should peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).

4. Downsizing (Extrusion)

-

Pass the MLV suspension through a polycarbonate membrane extruder.

-

Sequence: 5 passes through 400 nm

5 passes through 200 nm -

Temp Control: Maintain extruder temperature at 60°C. Extruding below

will rupture the membrane and clog the filter.

5. Purification (Optional)

-

Dialysis (MWCO 3.5 kDa) against PBS to remove unencapsulated peptide.

4.1 Note on Commercial Liquid Premixes

If using a commercial CT-3 solution (e.g., in glycerin/water), you cannot use the organic phase method above. Instead:

-

Form the lipid film (Lipids only).

-

Dissolve the commercial CT-3 liquid into the Hydration Buffer .

-

Hydrate the film with this solution. Efficiency will be lower as the peptide competes for encapsulation in the core rather than anchoring in the bilayer.

Experimental Workflow Diagram

Figure 2: Manufacturing workflow for CT-3 liposomes using the co-solvency Thin Film Hydration method.

Characterization & Validation Protocols

To ensure scientific integrity, the following parameters must be validated.

Particle Size & Polydispersity (DLS)

-

Instrument: Malvern Zetasizer or equivalent.

-

Protocol: Dilute 10µL of liposomes in 990µL PBS. Measure at 25°C.

-

Acceptance Criteria:

-

Z-Average: 100–150 nm (optimal for dermal penetration).

-

PDI (Polydispersity Index): < 0.2 (indicates monodisperse population).

-

Encapsulation Efficiency (EE%)

-

Method: Ultrafiltration centrifugation.

-

Protocol:

-

Place 500µL liposomes in a spin column (MWCO 10 kDa).

-

Centrifuge at 14,000g for 30 min.

-

Collect filtrate (free peptide).

-

Lyse the retentate (liposomes) with 0.1% Triton X-100 to release encapsulated peptide.

-

Quantify both fractions using HPLC (C18 column, Acetonitrile/Water gradient).

-

-

Calculation:

Stability Testing

-

Stress Test: Centrifuge at 3000g for 1 hour. No sedimentation should occur.

-

Storage: Monitor Size and PDI at 4°C for 4 weeks. An increase in size >10% indicates fusion/aggregation.

References

-

Lucas Meyer Cosmetics. (2021).[5][12] ChroNOline™: Biomimetic peptide derived from a growth factor.[1][2][4][13][12][14] UL Prospector.[15] Link

- Torchilin, V. P., & Weissig, V. (2003). Liposomes: A Practical Approach. Oxford University Press.

-

Akbarzadeh, A., et al. (2013). Liposome: classification, preparation, and applications. Nanoscale Research Letters. Link

-

Cazzolla, A., et al. (2024).[8] Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.[8] PLOS ONE.[8] Link

-

Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin.[3][16][17] International Journal of Cosmetic Science. Link

Sources

- 1. Caprooyl tetrapeptide-3 | Caprooyl-KGHK | Cosmetic Ingredients Guide [ci.guide]

- 2. ChroNoline™ | Caproyl Tetrapeptide-3 | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 3. nbinno.com [nbinno.com]

- 4. Caprooyl Tetrapeptide-3 (Explained + Products) [incidecoder.com]

- 5. Caprooyl tetrapeptide-3 | C24H42N8O7 | CID 71599291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. air.unimi.it [air.unimi.it]

- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Nanovesicles Formed by the Self-Assembly of Branched Amphiphilic Peptides | PLOS One [journals.plos.org]

- 12. specialchem.com [specialchem.com]

- 13. ulprospector.com [ulprospector.com]

- 14. ulprospector.com [ulprospector.com]

- 15. paulaschoice.fr [paulaschoice.fr]

- 16. Function of caprooyl tetrapeptide-3 in skin - Creative Peptides [creative-peptides.com]

- 17. amvigororganics.com [amvigororganics.com]

Application Note: Precision Transdermal Delivery of Caprooyl Tetrapeptide-3 via Dissolving Microneedles

[1][2]

Executive Summary

Caprooyl Tetrapeptide-3 (Trade name: ChroNOline™) represents a significant advancement in biomimetic anti-aging therapeutics.[1][2] Derived from Growth Factor TGF-β, this lipopeptide specifically targets the Dermal-Epidermal Junction (DEJ) to stimulate the production of Laminin-5 (Laminin-332), Collagen VII, and Fibronectin.[1][2][3][4]

However, the efficacy of topically applied peptides is severely limited by the stratum corneum barrier. While the caprooyl lipid tail improves lipophilicity, passive diffusion remains inefficient for therapeutic dosing. This Application Note details a Dissolving Microneedle (DMN) system designed to bypass the stratum corneum, depositing the peptide directly into the viable epidermis/dermis interface where it is most active.

Active Ingredient Profile & Pre-Formulation Logic

Before fabrication, understanding the physicochemical behavior of the active is critical for polymer selection.

| Property | Specification | Formulation Impact |

| INCI Name | Caprooyl Tetrapeptide-3 | Active Pharmaceutical Ingredient (API) |

| Sequence | Caprooyl-Lys-Gly-His-Lys (KGHK) | Positively charged residues (Lys, His) suggest interaction with anionic polymers.[1][2] |

| Molecular Weight | ~554-565 Da | Small enough for rapid diffusion once released from the matrix.[1][2] |

| Solubility | Water Soluble | Compatible with aqueous casting of Hyaluronic Acid (HA).[2] |

| Mechanism | TGF-β Biomimetic | Targets DEJ structural proteins (Laminin-5, Collagen VII).[1][2][3][4][5][6] |

| Therapeutic Conc. | 0.001% - 0.02% (in creams) | MNs allow for higher localized concentration (up to 0.5-1% loading).[1][2] |

Expert Insight: The "Caprooyl" group (C6 lipid tail) is not just for stability; it increases the affinity of the peptide for cell membranes. In a dissolving microneedle, we use a water-soluble matrix (HA) to carry this amphiphilic molecule.[1][2] Upon dissolution, the HA clears, leaving the lipopeptide to anchor into the lipid-rich cell membranes of keratinocytes and fibroblasts, prolonging its residence time at the target site.

Mechanism of Action: The DEJ Anchor

The following diagram illustrates the signaling cascade initiated by the delivery of Caprooyl Tetrapeptide-3.

Figure 1: Signaling pathway of Caprooyl Tetrapeptide-3 post-delivery, resulting in structural reinforcement of the Dermal-Epidermal Junction.[1][2]

Protocol: Fabrication of Hyaluronic Acid Dissolving Microneedles[7][8][9]

This protocol uses a "Two-Step Casting" method.[1][2] This concentrates the expensive peptide in the needle tips (Step 1) and uses a stronger, cheaper backing layer (Step 2) to reduce waste and improve mechanical insertion.

Materials Required[2][3][5][8][10][11][12][13][14]

-

Active: Caprooyl Tetrapeptide-3 (Powder or high-conc.[1][2][6] stock).

-

Mold: Polydimethylsiloxane (PDMS) micromold (e.g., 500 µm height, 300 µm base, pyramidal).

-

Equipment: Centrifuge (swing-bucket), Vacuum Desiccator.[1][2]

Step-by-Step Methodology

Phase A: Tip Formulation (The "Payload")[1][2]

-

Preparation: Dissolve Low MW HA (10% w/v) in deionized water.

-

Loading: Add Caprooyl Tetrapeptide-3 to achieve a final concentration of 0.5% w/w (dry weight basis).

-

Mixing: Mix gently (magnetic stir, 100 rpm) for 2 hours. Avoid vortexing to prevent peptide shear degradation.

-

Casting: Pipette 50 µL of the solution onto the PDMS mold.

-

Pressurization: Centrifuge at 3000 rpm for 5 minutes . This forces the viscous liquid into the micro-cavities and eliminates trapped air bubbles.

-

Recovery: Remove excess solution from the surface of the mold using a flat spatula (leaving solution only inside the cavities).[2]

-

Primary Drying: Dry in a desiccator (25°C, 10% RH) for 30 minutes.

Phase B: Backing Layer (The "Piston")[1][2]

-

Preparation: Dissolve High MW HA (20% w/v) and PVP (Polyvinylpyrrolidone, 10 kDa, 5% w/v) in water. Note: PVP adds structural rigidity to the backing.

-

Casting: Pour the backing solution over the partially dried tips in the mold.

-

Pressurization: Centrifuge at 3000 rpm for 10 minutes to bond the layers.

-

Final Drying: Dry in a desiccator with controlled airflow (25°C, <5% RH) for 24 hours.

-

Demolding: Carefully peel the MN patch from the mold using tweezers.[2] Store in a sealed aluminum pouch with silica gel immediately.

Experimental Validation & Characterization

To validate the system, the following assays are required.

Mechanical Strength (Compression Test)

-

Objective: Ensure needles do not fracture before penetrating the stratum corneum.[2]

-

Method: Use a Texture Analyzer with a flat compression probe.[2]

-

Metric: Apply force at 0.5 mm/s. The failure force per needle must exceed 0.058 N (the threshold for skin insertion).[2]

-

Target: A robust HA/PVP microneedle typically withstands >0.2 N/needle.[2]

Ex Vivo Permeation Study (Franz Diffusion Cell)

This is the gold standard for proving delivery efficiency.[2]

-

Donor Chamber: Apply the MN patch to the skin.[2] Secure with a weight (500g) for 1 min to ensure insertion.[1][2]

-

Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 at 37°C.

-

Sampling: Withdraw 200 µL aliquots at 5, 15, 30, 60, and 120 minutes.

-

Analysis: Quantify Caprooyl Tetrapeptide-3 using HPLC-UV (214 nm) or LC-MS.

Self-Validating Check:

-

Control: Apply the same amount of peptide as a topical gel on a separate skin sample.

-

Success Criteria: The MN group should show a detectable peptide concentration in the receptor fluid (or skin extraction) within 15 minutes, whereas the topical group should show negligible permeation.

Fabrication Workflow Diagram

Figure 2: Two-step solvent casting workflow for concentrating active peptide in microneedle tips.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Needles break during demolding | Drying was insufficient or polymer MW is too low.[1][2] | Increase drying time to 36h or increase High MW HA ratio in backing. |

| Air bubbles in tips | Centrifugation speed too low. | Increase speed to 3500-4000 rpm or apply vacuum (-0.09 MPa) before centrifuging.[1][2] |

| Peptide degradation | Heat exposure during drying.[1][2] | Strictly maintain drying temperature <30°C. Use trehalose as a stabilizer.[2] |

| Incomplete insertion | Needles are too blunt or skin is too elastic.[1][2] | Optimize mold geometry (aspect ratio 2:1) or use an applicator device (impact velocity >2 m/s).[1][2] |

References

-

Donnelly, R. F., et al. (2012).[2] "Hydrogel-forming microneedle arrays for enhanced transdermal drug delivery."[1][2][7] Biomaterials.[2][3] Link

-

Atrium Innovations. (2011).[1][2] "ChroNOline™: Biomimetic peptide for skin repair."[2] Technical Data Sheet. Link[1][2]

-

Ita, K. (2015).[1][2] "Transdermal Delivery of Drugs with Microneedles—Potential and Challenges." Pharmaceutics.[2][3][8] Link[1][2]

-

ExperChem. (2018).[1][2][9] "Caprooyl Tetrapeptide-3 Specification and Mechanism." Raw Material Documentation. Link[1][2]

-

Andranilla, R. K., et al. (2023).[2][10][11] "Fabrication of dissolving microneedles for transdermal delivery of protein and peptide drugs."[12] Pharmaceutical Development and Technology. Link[1][2]

Sources

- 1. Caprooyl Tetrapeptide-3 (acetate) | CAS 1012317-71-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Caprooyl tetrapeptide-3 | C24H42N8O7 | CID 71599291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Caprooyl tetrapeptide-3 | Caprooyl-KGHK | Cosmetic Ingredients Guide [ci.guide]

- 4. Function of caprooyl tetrapeptide-3 in skin - Creative Peptides [creative-peptides.com]

- 5. Caprooyl Tetrapeptide-3 (Explained + Products) [incidecoder.com]

- 6. experchem.com [experchem.com]

- 7. mdpi.com [mdpi.com]

- 8. touroscholar.touro.edu [touroscholar.touro.edu]

- 9. experchem.com [experchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Challenges and strategies in developing microneedle patches for transdermal delivery of protein and peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stability Testing Protocols for Caprooyl Tetrapeptide-3 in Cosmetic Formulations

Introduction & Scope

Caprooyl Tetrapeptide-3 (CT-3) is a biomimetic lipopeptide designed to reinforce the Dermal-Epidermal Junction (DEJ).[1][2] Structurally composed of the amino acid sequence Lys-Gly-His-Lys (KGHK) conjugated to a caproic acid lipid tail, it mimics the activity of Hepatocyte Growth Factor (HGF) to stimulate the synthesis of Laminin-5, Collagen VII, and Fibronectin.

While the caprooyl moiety enhances lipophilicity and skin penetration, the peptide backbone remains susceptible to hydrolytic cleavage, and the Histidine residue presents a specific risk for oxidative degradation. This Application Note defines a rigorous stability testing protocol to ensure the potency of CT-3 in cosmetic formulations, adhering to ICH Q1A (R2) guidelines.

Physicochemical Profile & Mechanism[2][3]

Understanding the molecule is the prerequisite for testing it.

-

Sequence: Caprooyl-Lys-Gly-His-Lys-NH₂

-

Molecular Weight: ~565.7 Da[4]

-

Solubility: Amphiphilic. Soluble in water (due to cationic Lys/His residues) but surface-active due to the lipid tail.

-

Isoelectric Point (pI): Basic (due to Lys/His). Formulations at pH > 8.0 may alter solubility or promote deamidation.

Mechanism of Action (Pathway Visualization)

CT-3 functions by signaling fibroblasts to upregulate structural proteins. The following diagram illustrates this pathway.

Figure 1: Signal transduction pathway of Caprooyl Tetrapeptide-3 leading to DEJ reinforcement.

Analytical Methodology (HPLC-UV/MS)

Standard colorimetric assays (e.g., Bradford) are non-specific. Stability indicating methods must separate the intact peptide from its degradants (free amino acids, oxidized species).

Protocol 3.1: Reverse-Phase HPLC Method

-

rationale: The C18 column interacts with the caprooyl tail, providing retention, while the ion-pairing agent (TFA) resolves the basic amino acids.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm pore size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (Peptide bond) and 280 nm (Histidine aromatic ring) |

| Column Temp | 30°C |

| Injection Vol | 10–20 µL |

Gradient Profile:

-

Time 0 min: 95% A / 5% B

-

Time 20 min: 40% A / 60% B (Linear ramp to elute lipopeptide)

-

Time 25 min: 95% A / 5% B (Re-equilibration)

Self-Validation Check:

-

Resolution (Rs): > 2.0 between the main CT-3 peak and the nearest degradant peak.

-

Tailing Factor: < 1.5 (High tailing indicates secondary interactions with silanols; increase TFA or add 10mM Ammonium Acetate if observed).

Forced Degradation (Stress Testing) Protocols

Before long-term studies, you must identify how the molecule breaks down. This establishes the "degradation fingerprint."

Hydrolytic Stress (Acid/Base)

-

Objective: Simulate extreme pH shifts during manufacturing or storage.

-

Protocol:

-

Prepare 1 mg/mL CT-3 solution.

-

Acid: Add 0.1N HCl (target pH ~1.2). Incubate at 60°C for 4–24 hours.

-

Base: Add 0.1N NaOH (target pH ~12). Incubate at 60°C for 4–24 hours.

-

Neutralize samples, filter (0.22 µm), and analyze via HPLC.

-

-

Expected Degradants: Cleavage of the amide backbone; release of free Caproic Acid or individual amino acids (Lys, Gly, His).

Oxidative Stress (The Histidine Factor)

-

Objective: Histidine is highly susceptible to oxidation into 2-oxo-histidine.

-

Protocol:

-

Critical Note: If formulating with Benzoyl Peroxide or Retinoids, this pathway is the primary failure mode.

Photostability

-

Objective: Confirm stability in transparent packaging.

-

Protocol: Expose samples to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B.

Formulation Stability Workflow (ICH Q1A)

This workflow ensures the finished cosmetic product retains efficacy over its shelf life (typically 2–3 years).

Figure 2: Standard stability testing workflow for CT-3 formulations.

Testing Specifications

| Test Parameter | Acceptance Criteria | Method |

| Appearance | No phase separation, color change, or precipitation | Visual |

| pH | ± 0.5 units from initial (Ideal range: 4.5 – 7.0) | pH Meter |

| CT-3 Assay | 90% – 110% of Label Claim | HPLC-UV |

| Viscosity | ± 10% of initial | Brookfield Viscometer |

| Microbiology | < 100 CFU/g, No pathogens (USP <61>) | Plate Count |

Common Incompatibilities (Interaction Studies)

During formulation development, screen for these specific interactions:

-

Reducing Sugars: Avoid high concentrations of Glucose/Fructose. The free

-amino groups on the Lysine residues can undergo Maillard Reaction (browning), rendering the peptide inactive. -

Anionic Surfactants: CT-3 is cationic (Lys/His). High loads of SLS/SLES may cause ion-pairing precipitation. Use non-ionic or amphoteric systems.

-

Metal Ions: Copper or Iron can catalyze Histidine oxidation. Protocol: Always include a chelating agent (e.g., Disodium EDTA or GLDA) at 0.05–0.1%.

References

-

Lucas Meyer Cosmetics. (2012).[8] ChroNOline™: Biomimetic Peptide for Skin Repair. Technical Data Sheet.[9] [Link to Manufacturer Overview]([Link] cosmetics.com)

-

International Conference on Harmonisation (ICH). (2003).[10] Stability Testing of New Drug Substances and Products Q1A(R2).[9][10][11][12] European Medicines Agency.[11][12]

-

Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results.[13] Cosmetics, 4(2), 16.

-

Lupo, M. P., & Cole, A. L. (2007). Cosmeceutical peptides.[1][2][13][8] Dermatologic Therapy, 20(5), 343-349.

-

U.S. Pharmacopeia (USP). <621> Chromatography.

Sources

- 1. Caprooyl tetrapeptide-3 | Caprooyl-KGHK | Cosmetic Ingredients Guide [ci.guide]

- 2. experchem.com [experchem.com]

- 3. Function of caprooyl tetrapeptide-3 in skin - Creative Peptides [creative-peptides.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lesielle.com [lesielle.com]

- 6. How HPLC Helps Ensure the Safety of Cosmetics-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]

- 7. veeprho.com [veeprho.com]

- 8. paulaschoice.fr [paulaschoice.fr]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. ICH Official web site : ICH [ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. cosmileeurope.eu [cosmileeurope.eu]

Troubleshooting & Optimization

Troubleshooting precipitation of Caprooyl Tetrapeptide-3 in acidic buffers

Executive Summary: The Amphiphilic Challenge

Caprooyl Tetrapeptide-3 (CT-3) (Sequence: Caprooyl-Lys-Gly-His-Lys-NH₂) is a biomimetic lipopeptide.[1] While the peptide moiety (KGHK) is highly hydrophilic and cationic, the N-terminal Caprooyl group (C6 lipid tail) introduces significant hydrophobicity.

The Paradox: You are observing precipitation in acidic buffers. Theoretically, the peptide is highly positively charged at low pH (Net Charge ≈ +3 due to two Lysines and one Histidine), which usually guarantees solubility. The Root Cause: The precipitation is rarely due to pH alone. It is caused by Anion-Induced Hydrophobic Collapse .[1] In acidic buffers containing multivalent anions (like Citrate or Phosphate), the anions neutralize the cationic repulsion between peptide heads, allowing the hydrophobic tails to aggregate and precipitate out of solution.

Diagnostic Decision Matrix

Use this matrix to identify the specific cause of your precipitation based on visual cues and buffer composition.

| Observation | Buffer Composition | Probable Cause | Immediate Action |

| Cloudy / Milky Suspension | Citrate, Phosphate, or Borate | Anionic Crosslinking. Multivalent ions are bridging the cationic peptides.[1] | Switch to a monovalent buffer (Acetate) or dilute salt concentration.[1] |

| White Flakes / Crystals | High Ionic Strength (>150mM) | Salting Out. High salt increases the hydrophobic effect, driving tail aggregation.[1] | Reduce ionic strength; add non-ionic surfactant or co-solvent.[1] |

| Gel Formation | High Concentration (>1 mg/mL) | Micellar Entanglement. You exceeded the Critical Gelation Concentration (CGC).[1] | Sonicate; Add 5-10% DMSO or Ethanol.[1] |

| Precipitate upon cooling | Any | Krafft Point Failure. The temperature dropped below the lipid chain's solubility threshold. | Warm to 35-40°C; maintain room temp. |

Visual Troubleshooting Guide

The following logic flow represents the standard operating procedure for diagnosing and rescuing a precipitated sample.

Caption: Diagnostic workflow for isolating the physicochemical cause of CT-3 precipitation.

Rescue Protocols (Step-by-Step)

If you have a valuable sample that has already precipitated, do not discard it. Use Protocol B to rescue it. If preparing a new stock, strictly follow Protocol A .

Protocol A: Correct Stock Preparation (Prevention)

Use this for preparing stocks >1 mg/mL.

-

Weighing: Weigh the CT-3 powder into a sterile polypropylene tube.

-

Initial Solubilization (The "Wet" Step):

-

Acidification (If required):

-

Buffer Introduction:

-

Filtration: Sterile filter using a PES (Polyethersulfone) membrane.[1] Avoid Nylon, which binds peptides.

Protocol B: "Crash" Rescue (For Precipitated Samples)

Use this if your sample is currently cloudy.[1]

-

Thermal Shift:

-

Organic Spike:

-

Sonication:

-

Sonicate in a water bath for 3 cycles of 15 seconds.

-

Warning: Do not overheat; excessive heat can degrade the peptide bond over time (though CT-3 is relatively stable).[1]

-

Technical Deep Dive: The Mechanism of Failure

To understand why your buffer failed, you must visualize the molecular interaction.

The "Salt Bridge" Effect: In a Citrate buffer (pH 4-6), the Citrate molecule exists as a tri-anion or di-anion. The CT-3 peptide has positive charges on the Lysine and Histidine residues.

-

Electrostatic Attraction: The negative Citrate binds to the positive Peptide.

-

Charge Neutralization: The net charge of the complex drops to near zero.

-

Hydrophobic Dominance: With no charge repulsion to keep them apart, the Caprooyl tails (C6) snap together due to the hydrophobic effect.

-

Precipitation: The complexes stack and fall out of solution.

Caption: Comparison of peptide behavior in Acetate (soluble) vs. Citrate (precipitated) buffers.

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline) at pH 6.0? A: Proceed with caution. While PBS is standard, the phosphate ions can cause precipitation with lipopeptides at high concentrations (>1 mg/mL). If you must use PBS, ensure the peptide is fully dissolved in water before adding the concentrated phosphate buffer.

Q: My protocol requires a specific pH of 5.5. What is the best buffer system? A: Use Acetate Buffer or MES Buffer .[1] Both are monovalent and less likely to crosslink the cationic peptide than Citrate or Phosphate.

Q: I am using the commercial product "ChroNOline™". Why is this guide relevant? A: ChroNOline™ is a pre-solubilized form (usually in Glycerin/Water/Dextran).[1] This guide is primarily for researchers handling the pure lyophilized powder (Caprooyl Tetrapeptide-3).[1] If you are diluting ChroNOline™, it is already stabilized; however, diluting it into a high-salt Citrate buffer may still cause the active peptide to crash out.

Q: What is the maximum solubility of CT-3? A: In pure water or 5% DMSO, solubility can reach >10 mg/mL. In high-salt buffers, it may drop to <0.5 mg/mL.[1]

References

-

PubChem. (n.d.).[1] Caprooyl tetrapeptide-3 | C24H42N8O7.[1] National Library of Medicine.[1] Retrieved February 22, 2026, from [Link]

-

Lucas Meyer Cosmetics. (2012).[1][4] ChroNOline™: A Biomimetic Lipopeptide.[1][4][5] Technical Data Sheet. (Referenced via industry standard formulation data).

Sources

- 1. Caprooyl tetrapeptide-3 | C24H42N8O7 | CID 71599291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. paulaschoice.fr [paulaschoice.fr]

- 5. Caprooyl tetrapeptide-3 | Caprooyl-KGHK | Cosmetic Ingredients Guide [ci.guide]

Addressing pH sensitivity of Caprooyl Tetrapeptide-3 during formulation

Ticket ID: CT3-STAB-FORM-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to pH Sensitivity & Stability of Caprooyl Tetrapeptide-3

Executive Summary: The Molecule at a Glance

Caprooyl Tetrapeptide-3 (CT-3) is a biomimetic lipopeptide designed to reinforce the Dermal-Epidermal Junction (DEJ).[1] Its structure consists of a tetrapeptide sequence (Lys-Gly-His-Lys) conjugated to a caproic acid lipid tail.[2]

-

Mechanism: Mimics Hepatocyte Growth Factor (HGF) signaling to stimulate Laminin-5, Fibronectin, and Collagen VII.

-

Key Vulnerability: The peptide bonds (amide linkages) are susceptible to hydrolysis at extreme pH levels. Furthermore, the cationic nature of the Lysine/Histidine residues creates immediate incompatibility with common anionic thickeners.

Module 1: The Stability Window (Thermodynamics of Hydrolysis)

The Issue

Users frequently report loss of efficacy or "drifting" assay results after 3 months at 45°C. This is often due to pH-dependent hydrolysis .

The Mechanism

Peptide bonds are kinetically stable but thermodynamically unstable. Hydrolysis is catalyzed by both acid (

-

Acidic Conditions (pH < 3.5): Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by water.

-

Alkaline Conditions (pH > 8.0): Hydroxide ions (

) act as strong nucleophiles, directly attacking the amide carbonyl.

The "Safe Zone"

For CT-3, the optimal stability window is pH 4.0 – 6.5 .

-

Storage (Raw Material): Often supplied in a buffer (e.g., pH ~3.0-4.0) to prevent bacterial growth and minimize oxidation of Histidine, but long-term formulation stability requires a closer-to-neutral pH.

-

Formulation Target: pH 5.0 – 6.0 is ideal for topical bioavailability and peptide integrity.

Visualizing the Degradation Pathway

The following diagram illustrates the chemical risks at different pH levels.

Figure 1: Mechanism of pH-induced degradation for Caprooyl Tetrapeptide-3.

Module 2: Troubleshooting Formulation "Crashes"

Ticket #002: "My serum turned cloudy and separated."

Root Cause Analysis: CT-3 contains Lysine (K) and Histidine (H).

-

Lysine pKa: ~10.5 (Positively charged at pH 7)

-

Histidine pKa: ~6.0 (Partially positive/neutral at pH 7)

At standard formulation pH (5.0–6.0), CT-3 carries a net positive charge (Cationic) . If you use Carbomers (Polyacrylic acid) or Xanthan Gum (anionic), the negatively charged polymer backbone ionically binds to the cationic peptide.

-

Result: Formation of an insoluble Polyelectrolyte Complex (White precipitate/haze).

The Solution Protocol

Use the following decision matrix to select your rheology modifier.

| Thickener Type | Compatibility with CT-3 | Notes |

| Carbomer (Standard) | 🔴 Incompatible | Will precipitate immediately. |

| Acrylates Copolymer | 🟡 Caution | Requires high charge density neutralization or encapsulation. |

| Hydroxyethylcellulose (HEC) | 🟢 Excellent | Non-ionic; no interaction. |

| Sclerotium Gum | 🟢 Good | Non-ionic nature makes it stable. |

| Polyacrylate Crosspolymer-6 | 🟢 Excellent | "Cationic-compatible" synthetic thickener. |

Formulation Logic Flow

Figure 2: Decision tree for formulating stable Caprooyl Tetrapeptide-3 systems.

FAQ: Operational Troubleshooting

Q: Can I add CT-3 to the hot oil phase to improve solubility? A: No. While the Caprooyl tail is lipophilic, peptides are heat-sensitive.

-

Risk: Temperatures >45°C accelerate hydrolysis and can cause Maillard reactions if reducing sugars are present (e.g., in the raw material base).

-

Protocol: Add CT-3 in the cool-down phase (below 40°C) .

Q: My final product pH is 5.5, but the peptide activity dropped after 1 month. Why?

A: Check your Buffer Capacity .

If you rely solely on the ingredients to set pH without a buffer (e.g., Citrate or Phosphate), the pH may drift locally at the interface of micelles or due to air exposure (

-

Fix: Use a weak buffer system (0.05M Sodium Citrate) to lock pH at 5.5.

Q: How do I test if the peptide is still active? A: Do not rely on visual stability. You must use HPLC (High-Performance Liquid Chromatography).

-

Column: C18 Reverse Phase (peptide separation).

-

Mobile Phase: Acetonitrile/Water with 0.1% TFA (Trifluoroacetic acid).

-

Detection: UV at 214nm (peptide bond absorption).

Standard Operating Procedure (SOP): Stability Benchmarking

To validate your formulation, perform this "Stress Test" before scaling up.

Materials Needed

-

Test Formulation (Active)

-

Placebo (Vehicle only)

-

pH Meter (Calibrated)

-

Viscometer

Protocol Steps

-

Baseline: Measure pH and Viscosity at T=0.

-

Thermal Stress: Divide sample into three aliquots:

-

A: 4°C (Control)

-

B: 25°C (Room Temp)

-

C: 45°C (Accelerated Aging)

-

-

Checkpoint (Week 4 & Week 12):

-

Visual: Check for "swirling" or haze in Aliquot C (indicates insolubility/precipitation).

-

Chemical: Check pH drift. A drift of >0.5 units indicates instability.

-

Analytical: Run HPLC on Aliquot C vs A. If Peak Area of CT-3 decreases by >10%, the formulation is failing.

-

References

-

Lucas Meyer Cosmetics. (2012).[7] ChroNOline™: Biomimetic Peptide for Skin Repair (Technical Data Sheet).

-

Schagen, S. K. (2017). "Topical Peptide Treatments with Effective Anti-Aging Results." Cosmetics, 4(2), 16.

-

Lau, J. L., & Dunn, M. K. (2018). "Therapeutic peptides: Historical perspectives, current development trends, and future directions." Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.

-

PubChem. (2024). Caprooyl Tetrapeptide-3 Compound Summary. National Library of Medicine.

-

Guzman, M., et al. (2023). "Compatibility Investigation of Cationic Surfactants with Anionic Species." Cosmetics, 10(2).[8]

Sources

- 1. Caprooyl tetrapeptide-3 | Caprooyl-KGHK | Cosmetic Ingredients Guide [ci.guide]

- 2. Caprooyl Tetrapeptide-3 (acetate) | CAS 1012317-71-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Caprooyl tetrapeptide-3 | C24H42N8O7 | CID 71599291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lesielle.com [lesielle.com]

- 5. ulprospector.com [ulprospector.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. paulaschoice.fr [paulaschoice.fr]

- 8. Caprooyl Tetrapeptide-3 skincare cosmetic formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]

Validation & Comparative

A Comparative Guide to In Vitro and Ex Vivo Validation of Caprooyl Tetrapeptide-3's Anti-Aging Efficacy

This guide provides a comprehensive comparison of in vitro and ex vivo methodologies for validating the anti-aging claims of Caprooyl Tetrapeptide-3. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and comparative strengths of each validation approach, ensuring a robust and scientifically grounded assessment of this potent tetrapeptide.

Introduction: The Scientific Basis of Caprooyl Tetrapeptide-3

Caprooyl Tetrapeptide-3 is a biomimetic peptide, a synthetic molecule designed to mimic a natural growth factor, specifically a fragment of Transforming Growth Factor-β (TGF-β).[1][2] Its primary anti-aging mechanism revolves around strengthening the Dermal-Epidermal Junction (DEJ), the critical interface that connects the epidermis to the dermis. With age, the DEJ flattens, impairing nutrient exchange and structural integrity, which leads to the formation of fine lines and wrinkles.[3]

Caprooyl Tetrapeptide-3 directly counteracts this by signaling skin cells to boost the synthesis of key structural proteins essential for DEJ integrity:

-

Laminin-5: A crucial protein that anchors the epidermis to the dermis.[2][3]

-

Collagen VII: Forms anchoring fibrils that secure the dermis to the DEJ, providing mechanical stability.[3][4][5]

-

Fibronectin: A glycoprotein that helps anchor cells to the extracellular matrix (ECM), facilitating cell adhesion and tissue repair.[1][2][4]

By increasing the production of these components, Caprooyl Tetrapeptide-3 helps to restore the youthful, undulating structure of the DEJ, leading to improved skin firmness, elasticity, and a visible reduction in wrinkles.[5][6]

Signaling Pathway of Caprooyl Tetrapeptide-3

The following diagram illustrates the peptide's targeted mechanism of action at the cellular level.

Caption: Mechanism of Caprooyl Tetrapeptide-3 at the Dermal-Epidermal Junction.

In Vitro Validation: Mechanistic Insights at the Cellular Level

In vitro ("in glass") studies are foundational for substantiating anti-aging claims.[7][8] They involve isolating specific skin cells or using lab-grown 3D skin models to dissect the precise molecular and cellular effects of an active ingredient.[8][9] This approach is indispensable for initial screening, dose-response analysis, and confirming the primary mechanism of action in a controlled, reproducible environment.[8]

Rationale for Experimental Choices

The primary goal of in vitro testing for Caprooyl Tetrapeptide-3 is to confirm its ability to stimulate the production of DEJ-related proteins at both the gene and protein levels. We utilize two primary models: 2D cell cultures for targeted quantitative analysis and 3D skin equivalents for assessing effects in a more tissue-like context.

Workflow for In Vitro Validation

Caption: A streamlined workflow for the in vitro validation of anti-aging peptides.

Experimental Protocols

A. 2D Human Dermal Fibroblast Culture

-

Objective: To quantify the effect of Caprooyl Tetrapeptide-3 on the gene and protein expression of key ECM components.

-

Methodology:

-

Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Seeding: Seed cells in 6-well plates and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of Caprooyl Tetrapeptide-3 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control. Incubate for 48-72 hours.

-

Analysis:

-

Gene Expression (RT-qPCR): Isolate total RNA from the cells. Synthesize cDNA and perform Real-Time Quantitative PCR to measure the relative expression levels of COL7A1 (Collagen VII), LAMA5 (Laminin-5), and FN1 (Fibronectin) genes, normalized to a housekeeping gene like GAPDH.

-

Protein Quantification (ELISA): Collect the cell culture supernatant. Use Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for Pro-Collagen VII, Laminin-5, and Fibronectin to quantify the amount of secreted protein.

-

-

B. 3D Reconstructed Human Skin Model

-

Objective: To visualize the impact of Caprooyl Tetrapeptide-3 on the structural organization of the DEJ in a tissue-like model.

-

Methodology:

-

Model Acclimatization: Use a commercial full-thickness skin model (e.g., EpiDermFT™). Acclimate the tissues in provided culture medium for 24 hours.

-

Topical Application: Apply a formulation containing Caprooyl Tetrapeptide-3 topically to the surface of the tissue. Use a base formulation without the peptide as a control.

-

Incubation: Culture the treated tissues for a period of 3 to 5 days, reapplying the treatment daily.

-

Analysis (Immunohistochemistry):

-

Fix the tissue samples in formalin and embed them in paraffin.

-

Section the tissue and mount on slides.

-

Perform immunohistochemical staining using primary antibodies against Laminin-5 and Collagen VII.

-

Use a secondary antibody conjugated to a chromogen (e.g., DAB) for visualization.

-

Analyze the slides under a microscope to assess the intensity and continuity of staining at the DEJ.

-

-

Anticipated Quantitative Data (In Vitro)

| Assay | Endpoint | Vehicle Control | Caprooyl Tetrapeptide-3 (5 µM) | Expected Outcome |

| RT-qPCR | COL7A1 Gene Expression (Fold Change) | 1.0 | 2.5 | Increased expression |

| RT-qPCR | LAMA5 Gene Expression (Fold Change) | 1.0 | 1.8 | Increased expression |

| RT-qPCR | FN1 Gene Expression (Fold Change) | 1.0 | 2.2 | Increased expression |

| ELISA | Secreted Pro-Collagen VII (ng/mL) | 50 | 110 | Increased secretion |

| ELISA | Secreted Laminin-5 (ng/mL) | 80 | 125 | Increased secretion |

| IHC | DEJ Staining Intensity (Arbitrary Units) | 100 | 250 | Enhanced protein deposition |

Ex Vivo Validation: Proving Efficacy in a Physiologically Intact System

Ex vivo ("out of the living") studies represent the gold standard for preclinical efficacy testing.[7][8] This methodology utilizes full-thickness human skin explants obtained ethically from cosmetic surgeries (e.g., abdominoplasty).[10][11] These models retain the complex, three-dimensional architecture of native skin, including a functional barrier, all relevant cell types, and an intact extracellular matrix.[8][12] This provides the most physiologically relevant environment to validate an ingredient's performance before moving to human clinical trials.[13]

Rationale for Experimental Choices

The purpose of using an ex vivo model is to confirm that the mechanistic effects observed in vitro translate into tangible structural improvements in a complete skin tissue system. This model allows for the evaluation of the ingredient's penetration, bioavailability, and its ultimate effect on the tissue architecture, particularly the DEJ.

Workflow for Ex Vivo Validation

Caption: Standardized workflow for ex vivo skin explant studies.

Experimental Protocol

-

Objective: To assess the effect of a topical formulation containing Caprooyl Tetrapeptide-3 on the structural integrity of the DEJ and overall skin morphology in human skin explants.

-

Methodology:

-

Tissue Procurement & Culture: Obtain fresh human skin from a certified tissue bank. Punch 8-12 mm biopsies and place them in a specialized culture medium that maintains tissue viability for up to 14 days.[11]

-

Topical Application: Apply a finished formulation containing a clinically relevant concentration of Caprooyl Tetrapeptide-3 to the epidermal surface. Apply a base formulation (placebo) to control explants from the same donor.

-

Incubation: Maintain the explants in an incubator at 37°C and 5% CO₂ for 7-10 days, with daily reapplication of the test formulations.

-

Analysis:

-

Histological Analysis: Fix a subset of explants in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to evaluate overall tissue morphology, epidermal thickness, and the structure of the DEJ.

-

Immunofluorescence Staining: Use another subset of explants for cryosectioning. Stain sections with fluorescently-labeled antibodies for Collagen VII and Laminin-5. Co-stain with DAPI to visualize cell nuclei.

-

Image Analysis & Quantification: Capture high-resolution images using a confocal microscope. Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity and area of positive staining along the DEJ.

-

-

Anticipated Quantitative Data (Ex Vivo)

| Analysis Method | Parameter | Placebo Control | Caprooyl Tetrapeptide-3 | Expected Outcome |

| Histology (H&E) | DEJ Undulation (Amplitude) | Low | Increased | Restored rete ridge structure |

| Immunofluorescence | Collagen VII Expression (Mean Intensity) | 100 | 185 (+85%) | Significant increase in deposition |

| Immunofluorescence | Laminin-5 Expression (Mean Intensity) | 100 | 160 (+60%) | Significant increase in deposition |

| Image Analysis | Continuity of Laminin-5 Staining | Discontinuous | Continuous | Improved DEJ integrity |

Comparative Analysis: Choosing the Right Model for the Right Question

Neither in vitro nor ex vivo models are inherently superior; they are complementary tools that answer different scientific questions.[7] The choice depends entirely on the study's objective, budget, and stage in the product development lifecycle.

| Feature | In Vitro Models (Cell Culture / 3D) | Ex Vivo Models (Human Skin Explants) |

| Physiological Relevance | Moderate. Lacks complex tissue architecture and cell-cell interactions.[14] | High. Preserves the native structure, cell populations, and barrier function of human skin.[8][12][13] |

| Primary Use Case | Mechanistic studies, initial screening, dose-ranging, cytotoxicity. | Efficacy validation, formulation testing, penetration studies, claim substantiation.[11][12] |

| Complexity & Cost | Lower. Relatively simple to set up and maintain, cost-effective for high-throughput screening. | Higher. Requires specialized culture conditions and access to human tissue, more expensive. |

| Reproducibility | High. Highly controlled environment with homogenous cell populations leads to low variability.[8] | Moderate. Subject to donor-to-donor variability (age, sex, phototype).[15] |

| Throughput | High. Easily scalable for testing multiple ingredients or concentrations simultaneously. | Low. Limited by tissue availability and the labor-intensive nature of the protocol. |

Conclusion and Professional Recommendation

The validation of Caprooyl Tetrapeptide-3's anti-aging effects is best achieved through a strategic, tiered approach that leverages the strengths of both in vitro and ex vivo systems.

-

Start with In Vitro: Begin with 2D fibroblast cultures to provide robust, quantitative evidence that Caprooyl Tetrapeptide-3 upregulates the genes and proteins central to its claimed mechanism (Collagen VII, Laminin-5, Fibronectin). This confirms the fundamental biological activity.

-

Confirm with Ex Vivo: Progress to ex vivo human skin explants to demonstrate that these cellular effects translate into meaningful structural improvements in a physiologically complete tissue model. The visual and quantitative data from histology and immunofluorescence on explants provide powerful, compelling evidence that the peptide can reinforce the DEJ in a system that closely mimics real human skin.

This combined methodology creates a self-validating system. The in vitro data explain the "how," while the ex vivo data demonstrate the "what." By following this logical progression, researchers can build a scientifically irrefutable case for the anti-aging efficacy of Caprooyl Tetrapeptide-3, bridging the gap from molecular mechanism to tangible tissue enhancement.

References

- Caprooyl tetrapeptide-3 - Cosmetic Ingredients Guide. (2026, February 6). U.S. Pharmacist.

- Caprooyl tetrapeptide-3 in skincare, Wh

- Function of caprooyl tetrapeptide-3 in skin. (2018, August 18).

- The Science Behind Caprooyl Tetrapeptide-3: Your Key to Younger-Looking Skin. Peptide Gold.

- Ready-to-use ex vivo human skin models for cosmetic testing. (2018, February 22). Genoskin.

- Differences Between Ex Vivo & In Vitro Models. (2023, August 5). QIMA Life Sciences.

- Caprooyl Tetrapeptide-3 (Explained + Products). INCIDecoder.

- TenSkin™ - ex vivo human skin model for skin research. Ten Bio.

- Development of an in vitro skin cell model and comparison with ex vivo models: the case study of green cosmetic active ingredients. ReCIPP.

- Models & Tests - Skin. Cutech.

- Fostering a healthy culture: Biological relevance of in vitro and ex vivo skin models. PMC.

- ChroNoline™ | Caproyl Tetrapeptide-3 - Cosmetic Ingredients Guide. (2025, November 3). U.S. Pharmacist.

- Harmonizing In Vitro Techniques for Anti-Aging Cosmetic Ingredient Assessment: A Comprehensive Review. (2024, September 30). MDPI.

- Anti-ageing mechanism of topical bioactive ingredient composition on skin based on network pharmacology. (2025, February 15). PubMed.

- Ex Vivo Testing. Eurofins Scientific.

- Skincare Ingredient: Caprooyl Tetrapeptide-3. Dermaesthetics Beverly Hills.

- Ex vivo objectiv

- In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. (2023, April 20). MDPI.

- In Vitro Anti-Aging Test.

- In Vitro & Ex Vivo Tissue Models for Skincare Testing. (2025, October 7). Genemarkers.

- Investigating the Anti-Aging Effects of Caviar Oil on Human Skin - In Vivo. (2023, October 15). International Institute of Anticancer Research.

- Epidermal and dermal characteristics in skin equivalent after systemic and topical application of skin care ingredients. (2006, May 15). PubMed.

- Effects of acetyl tetrapeptide-3 (10 −7 M) on the protein expression....

Sources

- 1. Caprooyl tetrapeptide-3 | Caprooyl-KGHK | Cosmetic Ingredients Guide [ci.guide]

- 2. Function of caprooyl tetrapeptide-3 in skin - Creative Peptides [creative-peptides.com]

- 3. ChroNoline™ | Caproyl Tetrapeptide-3 | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 4. lesielle.com [lesielle.com]

- 5. nbinno.com [nbinno.com]

- 6. dermaestheticsusa.com [dermaestheticsusa.com]

- 7. Differences Between Ex Vivo & In Vitro Models | QIMA Life Sciences [qima-lifesciences.com]

- 8. In Vitro & Ex Vivo Tissue Models for Skincare Testing [genemarkersllc.com]

- 9. In Vitro Anti-Aging Test - CD Formulation [formulationbio.com]

- 10. ten-bio.com [ten-bio.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cutech.it [cutech.it]

- 13. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]

- 14. Fostering a healthy culture: Biological relevance of in vitro and ex vivo skin models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-ec.fr [bio-ec.fr]

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of Caprooyl Tetrapeptide-3 Acetate

[1]

Executive Summary & Substance Profile[1]

Caprooyl Tetrapeptide-3 (acetate) (Sequence: Caprooyl-Lys-Gly-His-Lys-NH₂) is a biomimetic lipopeptide engineered to stimulate the production of Laminin-5, Fibronectin, and Collagen VII at the Dermal-Epidermal Junction (DEJ).[1] While generally classified as non-hazardous under GHS criteria for acute toxicity, its nature as a bioactive signal molecule necessitates a disposal strategy that prevents environmental release and ensures biological denaturation.

This guide supersedes generic "non-hazardous" waste protocols by applying the Precautionary Principle standard for bioactive research chemicals.

Physicochemical Data for Disposal Logic

| Parameter | Characteristic | Operational Implication |

| Physical State | Lyophilized Powder (White) | High risk of aerosolization; requiring respiratory protection during transfer.[1][2] |

| Solubility | Water, DMSO, Ethanol | Waste stream segregation depends on the solvent used for reconstitution.[1] |

| Stability | Stable at -20°C; Hydroscopic | Powder absorbs moisture; degraded product must still be treated as chemical waste.[1] |

| Bioactivity | Growth Factor Mimic (TGF-β like) | Do not dispose of down drains.[1][2] Must be incinerated to denature peptide bonds. |

| RCRA Status | Not Listed (P/U List) | Classified as "Non-Hazardous Organic Waste" unless mixed with hazardous solvents.[1] |

Risk Assessment & Handling

Although Safety Data Sheets (SDS) often list this substance as "Not Classified" regarding acute toxicity [1], laboratory personnel must treat it as a potent bioactive agent.[1]

-

Inhalation Hazard: As a lyophilized powder, the peptide can easily become airborne.[2] Inhalation of signal peptides can trigger immune responses or respiratory sensitization.

-

Skin Absorption: The caprooyl (lipid) tail increases lipophilicity, potentially enhancing skin penetration compared to non-lipidated peptides.

-

Acetate Salt Context: The acetate counter-ion is generally benign, but residual acetic acid may be present.

Mandatory PPE:

-

Nitrile gloves (Double gloving recommended for powder handling).

-

Lab coat with cuff sealing.

-

Safety glasses with side shields.

-

Respiratory: Handle lyophilized powder inside a Fume Hood or Biosafety Cabinet (Class II). If open-bench handling is unavoidable, use N95/P100 respiratory protection.[1]

Waste Stream Decision Matrix

Proper disposal is dictated by the physical state of the waste and the solvents involved. The following logic flow ensures compliance with EPA RCRA regulations [2] and best practices for bioactive denaturation.

Workflow: Waste Segregation Logic

Figure 1: Decision matrix for segregating peptide waste streams.[1] Note that "Non-Hazardous" refers to RCRA classification, but incineration is required for biological safety.[1]

Detailed Disposal Protocols

Scenario A: Expired or Unused Solid Powder

Objective: Complete destruction of the peptide sequence via high-temperature incineration.

-

Containment: Keep the peptide in its original glass vial. Ensure the cap is tight.

-

Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.

-

Labeling: Apply a hazardous waste label. Even if not RCRA regulated, label as:

-

Disposal Action: Deposit into the Solid Chemical Waste Drum destined for incineration.

Scenario B: Reconstituted Solutions (Liquid Waste)

Objective: Prevent entry into municipal water systems where peptides can act as nitrogen sources for microbial blooms or affect aquatic biology.[1]

-

If dissolved in Water/PBS:

-

Do not pour down the sink.

-

Collect in a carboy labeled "Aqueous Chemical Waste."

-

Add 10% bleach (Sodium Hypochlorite) to the carboy if the facility allows, to chemically denature the peptide before pickup, OR simply dispose of as standard aqueous chemical waste.

-

-

If dissolved in DMSO, DMF, or Methanol:

-

This is Hazardous Waste due to the solvent (Ignitability D001 or Toxicity).

-

Collect in the "Organic Solvent Waste" carboy.

-

Ensure the container is compatible with the solvent (HDPE or Glass).

-

Label clearly with the solvent name and the peptide name.

-

Scenario C: Empty Vials and Consumables

Objective: Minimize "Trace Residue" risks.

-

Vials: If the vial contained "P-listed" acute toxins, it would require triple rinsing.[6] Since Caprooyl Tetrapeptide-3 is not P-listed [3], the empty vial is considered "RCRA Empty" if less than 3% by weight remains.[1]

-

Protocol: Cap the empty vial and discard it into the Glass/Sharps Chemical Waste container.

-

Pipette Tips/Wipes: Discard into solid chemical waste bags. Do not use regular office trash.

Emergency Response: Spills

In the event of a powder spill or solution leak, rapid containment prevents aerosolization.

Spill Response Workflow

Figure 2: Immediate response protocol for peptide spills. The "Wet Paper Towel" step is critical for powders to prevent airborne dispersion.

Decontamination Solution: For surface cleaning, a solution of 10% Sodium Hypochlorite (Bleach) or 1M Sodium Hydroxide (NaOH) is recommended.[1] These agents cleave peptide bonds, effectively destroying the biological activity of the molecule. Ethanol (70%) removes the residue but does not destroy the peptide structure.

Regulatory Compliance & Documentation

-

RCRA Classification: Caprooyl Tetrapeptide-3 is not a listed hazardous waste (40 CFR Part 261 Subpart D) [3].[1] However, waste determinations must be made based on the mixture (e.g., if mixed with Acetonitrile).[1]

-

Labeling: Always label waste containers with the full chemical name. Avoid abbreviations like "Cap-Tet-3" which can confuse waste disposal contractors.[1]

-

Storage: Store waste containers in a cool, dry area away from direct sunlight until pickup. Ensure secondary containment (spill trays) are used for liquid waste carboys.

References

-

Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling.[2][5] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Chemical Wastes in the Peptide Synthesis Process. Retrieved from [Link]

Sources

- 1. Caprooyl Tetrapeptide-3 (acetate) | CAS 1012317-71-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. peptide24.store [peptide24.store]

- 3. medkoo.com [medkoo.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. biovera.com.au [biovera.com.au]

- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]

- 7. epa.gov [epa.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.